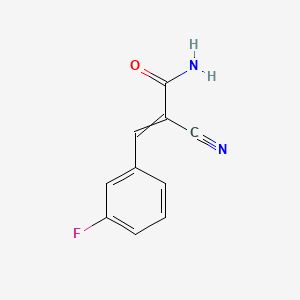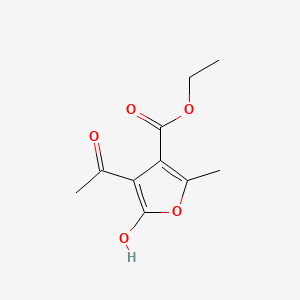
3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the ethyl ester group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like smell and use in flavoring.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with similar structural features and applications.
Uniqueness
What sets 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62409-40-9 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
ethyl 4-acetyl-5-hydroxy-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-9(12)8-6(3)15-10(13)7(8)5(2)11/h13H,4H2,1-3H3 |
Clave InChI |
RVUOKTIIIMUCSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1C(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
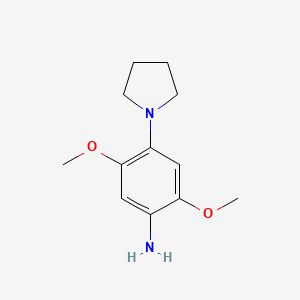

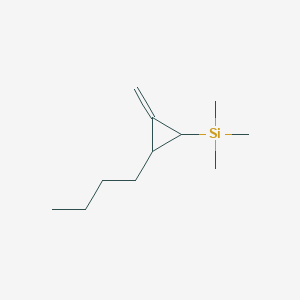
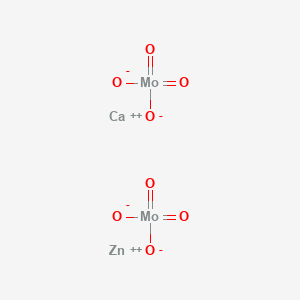
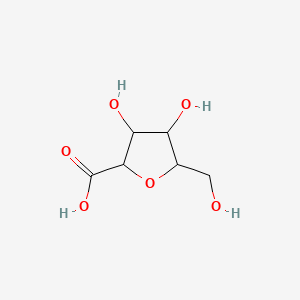
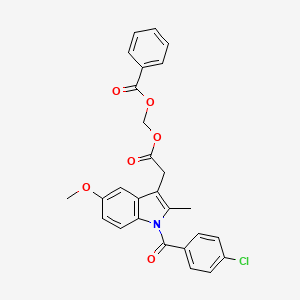
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

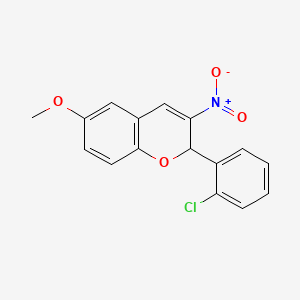
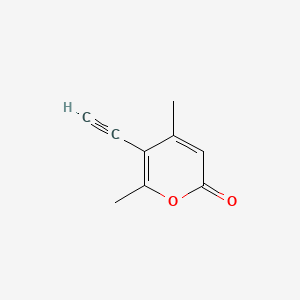
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
